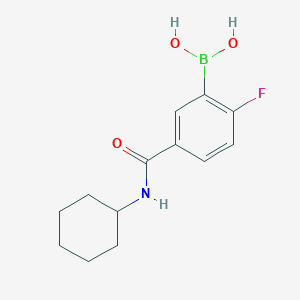
(5-(环己基氨基羰基)-2-氟苯基)硼酸
描述
“(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is a chemical compound that is used in a variety of scientific applications . It has the empirical formula C13H17BFNO3 and a molecular weight of 265.09 . The compound is a solid in form .
Molecular Structure Analysis
The SMILES string for “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2 . This indicates that the compound contains a boronic acid group (OB(O)), a cyclohexylcarbamoyl group (C(=O)NC2CCCCC2), and a fluorophenyl group (c1cc(ccc1F)) .
Chemical Reactions Analysis
Boronic acids, such as “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid”, are known to undergo several highly useful transformations. These include the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .
Physical And Chemical Properties Analysis
“(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid” is a solid compound . It has an empirical formula of C13H17BFNO3 and a molecular weight of 265.09 .
科学研究应用
有机合成与催化
硼酸是有机合成中的关键中间体,特别是在铃木交叉偶联反应中,该反应用于制备联芳基化合物、烯烃、苯乙烯和联苯衍生物。由于硼酸能够与二醇和其他路易斯碱发生可逆共价相互作用,这些反应对于合成天然产物和有机材料至关重要(孙海霞等,2015)。此外,硼酸通过活化不饱和羧酸催化各种有机转化,例如狄尔斯-阿尔德环加成到 2-炔酸(郑宏超和 D. 霍尔,2010)。
荧光传感和材料科学
硼酸被用于荧光传感,利用了它们与二醇和多元醇的可逆结合。该特性被用于开发检测水性环境中糖和其他生物相关分子的传感器,展示了它们在生物传感和诊断中的应用(A. 童等,2001)。此外,硼酸衍生物已被整合到材料科学中,特别是在创造响应性或智能材料方面,这些材料会根据环境刺激(例如 pH 值变化或特定分析物的存在)改变其性质(B. Mu 等,2012)。
分子识别和组装
硼酸与二醇和多元醇独特的结合特性被用于分子识别和组装过程中。这种能力在开发高选择性传感器和动态共价化学应用中特别有价值,其中硼酸相互作用的可逆性被用于动态构建或修饰分子结构(Karel Lacina、P. Skládal 和 T. James,2014)。
化学传感器中的高级应用
硼酸衍生物还被用于开发化学传感器,特别是用于选择性识别水中的糖,展示了它们在分析化学和生物化学中的潜力。这些传感器的设计通常涉及与其他分子(如 β-环糊精)形成复合物,以增强对特定分析物的选择性和灵敏度(杨忠瑞等,2017)。
作用机制
Target of Action
Boronic acids, in general, are known to interact with cis-diol groups . These groups are commonly found in biological molecules, suggesting that (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid may interact with a wide range of biological targets.
Mode of Action
The mode of action of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is likely to involve the formation of reversible covalent bonds with its targets . This is a characteristic feature of boronic acids, which can form boronate esters with cis-diol groups . The reversibility of these reactions allows for dynamic interactions with biological targets, potentially leading to various downstream effects.
Biochemical Pathways
For instance, boronic acids are known to participate in reversible click chemistries, which have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Pharmacokinetics
Boronic acids are generally sensitive to hydrolysis under mild acidic or basic conditions . This suggests that the bioavailability of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid could be influenced by the pH of the biological environment.
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. As mentioned earlier, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the biological activity of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid could vary depending on the pH of the environment.
未来方向
Boronic acids, including “(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid”, have been increasingly seen in approved drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could have promising applications in the development of new drugs in the future .
生化分析
Biochemical Properties
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming a covalent bond with the hydroxyl group of the serine residue, leading to the inhibition of enzyme activity. Additionally, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can interact with proteins and other biomolecules that have diol-containing structures, such as carbohydrates and glycoproteins, through the formation of boronate esters .
Cellular Effects
The effects of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways and stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity . Additionally, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can bind to diol-containing biomolecules, forming boronate esters that alter the structure and function of these molecules. This binding can result in changes in enzyme activity, protein-protein interactions, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The effects of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to the formation of degradation products . Long-term exposure to (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and alterations in cellular processes, such as cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
The effects of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is involved in various metabolic pathways, particularly those related to the metabolism of carbohydrates and proteins. This compound interacts with enzymes such as glycosidases and proteases, affecting their activity and, consequently, the metabolic flux of their substrates . Additionally, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can influence the levels of metabolites involved in energy production and cellular signaling, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is crucial for its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The activity of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can be modulated by its subcellular localization, as it interacts with different biomolecules and enzymes within these compartments.
属性
IUPAC Name |
[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASQSGZTGZDSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660249 | |
| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874289-44-8 | |
| Record name | B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)

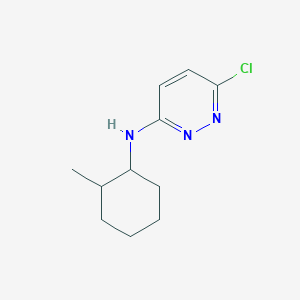
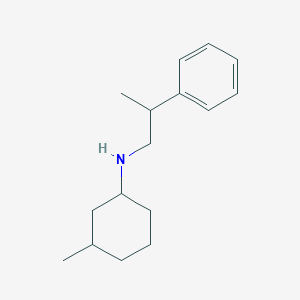

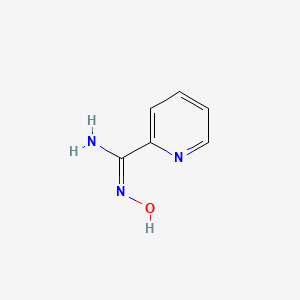

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)

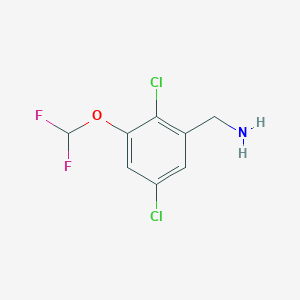
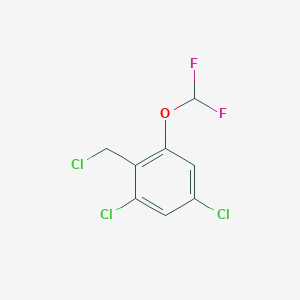
![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1461843.png)